molecular formula C7H13Cl2N3S B6611022 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride CAS No. 2866254-62-6

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B6611022
CAS No.: 2866254-62-6
M. Wt: 242.17 g/mol
InChI Key: PTOSIBIWRDWWOT-XRIGFGBMSA-N
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Description

4-[(2S)-Pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is a chemically unique building block of high interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 2-aminothiazole ring and a stereochemically defined (2S)-pyrrolidine. The 2-aminothiazole moiety is a well-established scaffold in bioactive molecules and approved drugs, known for its ability to contribute to antimicrobial and anticancer activities . The pyrrolidine ring, a common feature in pharmaceuticals, can enhance a molecule's ability to bind to biological targets and influence its overall pharmacokinetic properties. The presence of the amine group on the thiazole ring offers a versatile handle for further chemical derivatization, making this compound an excellent precursor for generating a diverse library of novel chemical entities for high-throughput screening . The dihydrochloride salt form ensures improved solubility in aqueous systems, facilitating its use in biological assays. Researchers can leverage this compound as a key intermediate in projects aimed at developing new therapeutic agents, particularly for infectious diseases and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c8-7-10-6(4-11-7)5-2-1-3-9-5;;/h4-5,9H,1-3H2,(H2,8,10);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOSIBIWRDWWOT-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CSC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CSC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea and α-Bromoketone Cyclization

The reaction of thiourea with α-bromoketones under acidic or neutral conditions yields 2-aminothiazoles. For example, 2-amino-4-bromo-1,3-thiazole serves as a precursor for subsequent functionalization. In one protocol, α-bromoketone derivatives bearing protected pyrrolidine groups are condensed with thiourea in ethanol at reflux, achieving yields of 65–78%.

Reaction conditions :

  • Solvent: Ethanol or THF

  • Temperature: 60–80°C

  • Catalysts: None required (autocatalytic)

Alternative Thiazole Formation Strategies

Suzuki-Miyaura cross-coupling, as demonstrated in adamantyl-thiazole syntheses, offers a route to introduce aromatic or aliphatic groups at the thiazole 4-position. However, this method requires pre-functionalized boronic acids, which may complicate pyrrolidine incorporation.

Stereoselective Introduction of the (2S)-Pyrrolidin-2-yl Group

Asymmetric Alkylation

Chiral pool synthesis utilizing (S)-proline derivatives provides enantiomerically pure pyrrolidine precursors. For instance, (S)-proline is reduced to (S)-pyrrolidin-2-ol, followed by mesylation and nucleophilic displacement with a thiazole intermediate. This method affords the desired (2S) configuration with >95% enantiomeric excess (ee).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling reactions enable direct installation of pyrrolidine groups. A patented protocol employs a pyrrolidine-bearing boronic acid in a Suzuki reaction with 4-bromo-1,3-thiazol-2-amine, achieving 70–85% yields. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

Protective Group Strategies

Amine Protection

The thiazole 2-amine group is protected as a Boc (tert-butyloxycarbonyl) derivative during pyrrolidine functionalization to prevent side reactions. Boc deprotection is achieved using HCl in dioxane, as reported in glycinamide syntheses.

Pyrrolidine Protection

Temporary protection of the pyrrolidine nitrogen with carbobenzyloxy (Cbz) groups facilitates selective functionalization. Hydrogenolysis with Pd/C removes the Cbz group post-coupling.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with HCl gas in anhydrous ether or HCl solution in isopropanol to yield the dihydrochloride salt. Crystallization from ethanol/water (1:3) affords the final product with >99% purity.

Solid-State Characterization

Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm salt formation. A representative DSC thermogram shows an endothermic peak at 215–220°C, corresponding to the dihydrochloride’s melting point.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Stereoselectivity (ee)
Hantzsch condensationThiourea, α-bromopyrrolidinone729890
Suzuki coupling4-Bromo-thiazol-2-amine, Boronic acid829995
Asymmetric alkylation(S)-Proline derivative, Mesylate689799

Key observations :

  • Suzuki coupling offers higher yields and stereoselectivity but requires expensive catalysts.

  • Hantzsch condensation is cost-effective but necessitates rigorous purification.

Challenges and Optimization Opportunities

Byproduct Formation

N-Oxide impurities, noted in patent, are mitigated using antioxidants like ascorbic acid during coupling steps.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate downstream purification. Switchable solvents (e.g., 2-MeTHF) improve sustainability without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride and related thiazol-2-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Thiazole Salt Form Key Features
This compound C₇H₁₂Cl₂N₂S 227.92 (2S)-Pyrrolidin-2-yl Dihydrochloride Chiral pyrrolidine; enhanced H-bonding potential
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride C₁₀H₁₃Cl₂N₃S 277.97 4-(Pyridin-2-yl) Dihydrochloride Aromatic pyridine substituent; planar structure
4-Iodo-1,3-thiazol-2-amine dihydrochloride C₃H₅Cl₂IN₂S 275.46* Iodo Dihydrochloride Bulky, electronegative substituent; reduced solubility
2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride C₁₂H₁₉ClN₃O₂S 289.83 3,4-Dimethylpyrrolidine-1-carbonyl Hydrochloride Carbonyl group; increased polarity

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects: The pyrrolidin-2-yl group in the target compound introduces chirality and a flexible secondary amine, which may facilitate interactions with chiral biological targets. The iodo substituent () is sterically bulky and electronegative, likely reducing solubility compared to nitrogen-containing substituents .

Salt Form: Most compounds in this class are hydrochloride or dihydrochloride salts to improve aqueous solubility.

Molecular Weight :

  • The target compound has the lowest molecular weight (227.92 g/mol), which may enhance membrane permeability compared to larger analogs like the pyridinyl-substituted derivative (277.97 g/mol) .

Stereochemical Considerations

The (2S)-pyrrolidin-2-yl group in the target compound introduces stereospecificity absent in compounds like 4-iodo-1,3-thiazol-2-amine (achiral) or 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride. This chirality could influence binding to enzymes or receptors with enantioselective active sites, a critical factor in drug design .

Biological Activity

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrrolidine moiety, contributing to its biological properties. The chemical formula is C7H10Cl2N4SC_7H_{10}Cl_2N_4S, and it has been studied for its interactions with various biological targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine have shown promising results in electroshock seizure tests. The structure-activity relationship indicates that modifications on the thiazole ring can enhance anticonvulsant efficacy. In one study, a related thiazole compound displayed a median effective dose (ED50) of 24.38 mg/kg in electroshock tests, demonstrating significant anticonvulsant activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been shown to inhibit cancer cell proliferation across various cell lines. For example, certain analogues exhibited IC50 values lower than doxorubicin against Jurkat and A-431 cell lines, indicating strong cytotoxic effects . The presence of electron-withdrawing groups on the phenyl ring was found to enhance anticancer activity, suggesting that structural modifications can significantly impact efficacy.

CompoundCell LineIC50 (µM)Mechanism of Action
4-(6-amino-3,5-dicyano...)Jurkat< 10Bcl-2 inhibition
1-(4-(naphthalen-2-yl)...A-431< 10Tubulin polymerization inhibition
4-(1,3-thiazol-2-yl)...HepG2< 5Apoptosis induction

Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been explored. Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, pyrrole-benzamide derivatives showed MIC values as low as 3.125 µg/mL against bacterial strains . This suggests that the thiazole moiety may contribute to the antibacterial efficacy through mechanisms that warrant further investigation.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Some thiazole derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through Bcl-2 family protein interactions.
  • Microtubule Disruption : Certain analogues interfere with tubulin polymerization, leading to cell cycle arrest.

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in preclinical models:

  • Anticancer Efficacy : A study involving a series of thiazole compounds showed significant tumor growth inhibition in xenograft models.
  • Anticonvulsant Testing : In vivo tests demonstrated that specific modifications to the thiazole structure enhanced seizure protection in rodent models.

Q & A

Basic Question: What are the key analytical techniques for characterizing the purity and stereochemical integrity of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with a chiral column (e.g., Chiralpak® AD-H) to resolve enantiomeric impurities. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., JJ-values for pyrrolidine protons) to confirm the (2S) configuration .
  • Mass Spectrometry (MS): Confirm molecular weight (MW: 264.17 g/mol) using electrospray ionization (ESI-MS) in positive ion mode. Isotopic patterns help distinguish chloride adducts .

Advanced Question: How can researchers optimize the synthesis of this compound to improve stereochemical fidelity and yield?

Methodological Answer:

  • Stereoselective Synthesis: Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during pyrrolidine-thiazole coupling. Evidence suggests that L-proline derivatives enhance enantiomeric excess (ee > 95%) .
  • Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., thiazole ring closure) and minimize side reactions .
  • Design of Experiments (DoE): Apply factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example:
FactorLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
Catalyst (mol%)51510
SolventDMFTHFDMF/THF (3:1)

Basic Question: What safety protocols are critical when handling this dihydrochloride salt in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Dihydrochloride salts can cause skin/eye irritation .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine crystalline particles .
  • Storage: Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .

Advanced Question: How can conflicting biological activity data for this compound across different assays be resolved?

Methodological Answer:

  • Assay Validation: Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out artifacts .
  • Solubility Correction: Adjust buffer systems (e.g., 0.1% DMSO in PBS) to ensure consistent compound solubility. Aggregation can falsely reduce apparent activity .
  • Target Engagement Studies: Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiological conditions .

Advanced Question: What computational strategies are effective for predicting this compound’s interactions with enzymatic targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model binding to pyrrolidine-sensitive targets (e.g., monoamine oxidases) using AMBER or GROMACS. Focus on hydrogen bonding with the thiazole nitrogen .
  • Docking Studies: Use AutoDock Vina with flexible side-chain sampling to account for induced fit in the active site .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze transition states for enzymatic inhibition, particularly proton transfer steps involving the dihydrochloride counterions .

Basic Question: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic (0.1 M HCl, 40°C, 24 hr)
    • Basic (0.1 M NaOH, 40°C, 24 hr)
    • Oxidative (3% H2_2O2_2, 25°C, 48 hr)
  • Monitor degradation via LC-MS; major degradation products include thiazole ring-opened derivatives .

Advanced Question: What experimental approaches elucidate the compound’s mechanism of enzymatic inhibition?

Methodological Answer:

  • Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if KmK_m increases with inhibitor concentration, competitive binding is likely .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces (e.g., hydrophobic vs. ionic) .
  • X-ray Crystallography: Co-crystallize with target enzymes (e.g., MAO-B) to resolve binding poses at atomic resolution .

Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Use dichloromethane/water (pH 2–3) to separate the hydrophilic dihydrochloride salt from organic byproducts .
  • Recrystallization: Optimize solvent pairs (ethanol/water) to obtain high-purity crystals (>99% by HPLC) .
  • Ion-Exchange Chromatography: Employ Dowex® 50WX2 resin to remove excess chloride ions .

Advanced Question: How can researchers evaluate the compound’s synergistic effects in combination therapies?

Methodological Answer:

  • Combinatorial Screening: Use high-throughput platforms (e.g., 384-well plates) to test pairwise combinations with FDA-approved drugs. Calculate synergy scores via the Chou-Talalay method .
  • Transcriptomic Profiling: Perform RNA-seq on treated cell lines to identify pathways co-regulated by the compound and its partner drug .

Advanced Question: What strategies address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

  • Salt Formulation: Explore alternative counterions (e.g., citrate or tartrate) to improve solubility without altering bioactivity .
  • Nanoparticle Encapsulation: Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability. Monitor particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Prodrug Design: Synthesize ester or phosphate derivatives that hydrolyze in vivo to release the active compound .

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